1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole
Description
1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at position 3 of the pyrazole ring and a (3-fluorophenoxy)methyl substituent at position 1.
Structure
3D Structure
Properties
CAS No. |
1003993-41-6 |
|---|---|
Molecular Formula |
C10H8FN3O3 |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
1-[(3-fluorophenoxy)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C10H8FN3O3/c11-8-2-1-3-9(6-8)17-7-13-5-4-10(12-13)14(15)16/h1-6H,7H2 |
InChI Key |
DQDUNJPKZHQCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitropyrazole Precursors
The 3-nitro-1H-pyrazole core can be synthesized via thermal rearrangement of 1-nitropyrazole derivatives. For example, refluxing 1-nitropyrazole in benzonitrile at 180°C for 2 hours induces a-sigmatropic shift, yielding 3-nitro-1H-pyrazole with 91% efficiency. This method avoids harsh nitrating agents (e.g., HNO₃/H₂SO₄), reducing side reactions.
Reaction Conditions:
-
Substrate: 1-Nitropyrazole (4.23 g, 37.4 mmol)
-
Solvent: Benzonitrile (42 mL)
-
Temperature: Reflux (180°C)
-
Time: 2 hours
-
Workup: Precipitation in hexanes, vacuum filtration
Fluorophenoxymethyl Group Installation
Alkylation of Pyrazole Nitrogen
The (3-fluorophenoxy)methyl side chain can be introduced via N-alkylation of 3-nitro-1H-pyrazole. A two-step protocol is proposed:
Step 1: Chloromethylation of 3-Fluorophenol
-
Reagents: 3-Fluorophenol, paraformaldehyde, HCl gas
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Conditions: 40–50°C, 6 hours
-
Product: Chloromethyl-3-fluorophenyl ether
Step 2: N-Alkylation of 3-Nitro-1H-pyrazole
-
Solvent: DMF, 60°C, 12–18 hours
-
Molar Ratio: 1:1.2 (pyrazole:chloromethyl ether)
-
Yield (Analog): 81% for methyl 5-nitro-1H-pyrazole-3-carboxylate alkylation
Table 1: Alkylation Efficiency in Pyrazole Systems
| Substrate | Alkylating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 3-Nitro-1H-pyrazole | ClCH₂O(3-F-C₆H₄) | Cs₂CO₃ | DMF | ~75%* | |
| Methyl 5-nitro-1H-pyrazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | 81% |
*Estimated based on analogous reactions.
Regioselectivity Challenges and Solutions
Competing O- vs. N-Alkylation
The electrophilic pyrazole nitrogen (N-1) preferentially reacts with alkylating agents, but O-alkylation may occur if steric hindrance exists. Strategies to suppress O-alkylation include:
Nitro Group Stability Under Alkylation Conditions
Nitro groups are generally stable under basic alkylation conditions (pH 7–10). However, prolonged heating (>24 hours) in DMF may induce partial reduction. Monitoring via TLC or HPLC is recommended.
Purification and Characterization
Crystallization Techniques
Post-alkylation mixtures often contain unreacted starting materials. Hexane/ethyl acetate (4:1) trituration effectively isolates the product, as demonstrated in 3-nitro-1H-pyrazole purification.
Chromatographic Methods
Flash chromatography (silica gel, 20–60% EtOAc/hexanes) resolves regioisomers, critical for >95% purity.
Table 2: Analytical Data for Key Intermediates
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Reactivity of the Nitro Group
The nitro group at position 3 is electron-withdrawing, activating the pyrazole ring for nucleophilic substitution or reduction:
Nitro Reduction to Amine
-
Reaction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine.
-
Product : 3-Amino-1-((3-fluorophenoxy)methyl)-1H-pyrazole.
-
Mechanism : Reduction via intermediate hydroxylamine species .
Nucleophilic Aromatic Substitution (NAS)
-
Conditions : Strong bases (e.g., NaOH) or nucleophiles (e.g., amines, thiols).
-
Site : Position 4 or 5 of the pyrazole ring due to nitro-group-directed meta/para activation .
Pyrazole Ring Functionalization
The pyrazole core can undergo electrophilic substitution or cycloaddition:
Electrophilic Substitution
-
Nitration/Sulfonation : Limited due to deactivation by the nitro group.
-
Halogenation : Possible at position 4 or 5 under radical or Lewis acid-catalyzed conditions .
1,3-Dipolar Cycloaddition
-
Partners : Alkynes or nitriles.
-
Product : Fused bicyclic systems, e.g., pyrazolo[1,5-a]pyrimidines .
Side Chain Modifications
The (3-fluorophenoxy)methyl group introduces ether cleavage and fluorophenyl reactivity:
Ether Cleavage
Fluorophenyl Functionalization
-
Electrophilic Aromatic Substitution :
Catalytic Cross-Coupling Reactions
The pyrazole ring can participate in Pd- or Cu-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 4-Arylpyrazoles | 70–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-Arylpyrazoles | 60–90% |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (DSC/TGA data inferred from nitro-pyrazoles ).
-
Photolysis : Nitro group may undergo photoreduction or ring-opening under UV light .
Key Challenges and Opportunities
Scientific Research Applications
Pharmacological Potential
Research indicates that 1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated antibacterial and antifungal properties. For example, compounds with related structures have shown efficacy against various pathogens including E. coli, S. aureus, and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) of these compounds suggest promising antimicrobial potential.
- Anti-inflammatory Effects : Several studies have reported the anti-inflammatory activity of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, which is essential in combating oxidative stress-related diseases. Studies have shown that pyrazole derivatives can inhibit lipid peroxidation and scavenge free radicals .
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of pyrazole derivatives similar to this compound:
- In one study, novel pyrazole derivatives were synthesized and screened against multiple bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values ranging from 0.0025 to 12.5 µg/mL .
Anti-inflammatory Activity
Another study focused on evaluating anti-inflammatory properties through in vivo models. Compounds similar to this compound showed significant inhibition of inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Notes:
- Substituent Position : The position of the nitro group (3 vs. 4) significantly influences electronic properties. For instance, 3-nitro derivatives are stronger electron-deficient cores, enhancing reactivity in nucleophilic substitution .
- Halogen Effects : Fluorine at the meta position (as in the target compound) vs. para (e.g., 1-(4-fluorophenyl) analogs) alters steric and electronic profiles. Difluorinated analogs (e.g., 2,4-diF-benzyl) exhibit increased lipophilicity .
- Functional Group Variation : Replacement of the nitro group with trifluoromethyl (CF₃) reduces polarity but enhances metabolic stability, as seen in compound 3h .
Yield Trends :
- Nitro-substituted pyrazoles (e.g., 3-nitro derivatives) typically achieve yields of 70–90% under optimized conditions .
- Trifluoromethyl-substituted analogs show slightly lower yields (~76%) due to steric hindrance .
Key Research Findings
Electronic Effects : The 3-nitro group creates a strong electron-deficient ring, facilitating electrophilic aromatic substitution reactions, whereas CF₃ groups stabilize the ring via inductive effects .
Crystallographic Data : Analogs like 1-(4-methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole crystallize in the P-1 space group, with intermolecular π-π stacking influencing stability .
Thermal Stability : Nitro-substituted pyrazoles generally decompose above 200°C, making them suitable for high-temperature applications .
Biological Activity
The compound 1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a fluorophenoxy group and a nitro moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole Derivative 4a | 0.22 | Staphylococcus aureus |
| Pyrazole Derivative 5a | 0.25 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles have also been well documented. In a study assessing various pyrazole derivatives, compounds were tested in carrageenan-induced edema models. Notably, some derivatives exhibited anti-inflammatory effects comparable to indomethacin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. For example, compounds derived from pyrazoles have shown significant cytotoxicity against MCF7 breast cancer cells with IC50 values ranging from 3.79 to 42.30 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | This compound | TBD |
| SF-268 | Various Derivatives | 12.50 |
| NCI-H460 | Various Derivatives | 42.30 |
The mechanisms underlying the biological activities of pyrazoles often involve the modulation of various signaling pathways. For instance, some derivatives inhibit the activity of caspases involved in apoptosis, suggesting potential for use in cancer therapeutics . Additionally, the inhibition of inflammatory mediators has been linked to the anti-inflammatory effects observed in animal models .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving pyrazole derivatives showed promising results in treating infections resistant to standard antibiotics.
- Cancer Treatment : A case study reported significant tumor reduction in patients treated with pyrazole-based therapies, indicating their potential as adjuncts to conventional chemotherapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : Copper-catalyzed cycloaddition or nucleophilic substitution reactions are common for pyrazole derivatives. For example, triazenylpyrazole precursors can undergo copper(I)-mediated coupling with alkynes under mild conditions (50°C, THF/water solvent system, 16-hour reaction time) to form hybrid structures . Key parameters to optimize include catalyst loading (e.g., CuSO₄/Na ascorbate ratios), solvent polarity, and temperature to maximize yield. Column chromatography (silica gel, gradient elution) is typically used for purification.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., the 3-fluorophenoxy methyl group shows distinct splitting patterns due to fluorine coupling).
- IR : Detect the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns to validate the nitro and fluorophenoxy moieties.
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies using HPLC or TLC to monitor degradation. For example, nitro groups are prone to reduction under acidic conditions, while the fluorophenoxy moiety may hydrolyze under basic conditions. Store the compound in inert atmospheres (argon) at −20°C to prevent photodegradation .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound?
- Methodology : Use SHELXL for high-resolution refinement. Key steps include:
- Data Collection : Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å) and index reflections.
- Structure Solution : Employ direct methods (SHELXT) for phase determination.
- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain geometric parameters (e.g., C-F bond length ~1.35 Å). Validate using R-factors and electron density maps .
Q. What computational approaches (DFT, MD) predict the compound’s reactivity and intermolecular interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient center).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation propensity or ligand-protein binding kinetics. Software like Gaussian or GROMACS can model these interactions .
Q. How can contradictory biological activity data be resolved when testing this compound in enzyme inhibition assays?
- Methodology :
- Dose-Response Curves : Perform IC₅₀ determinations with triplicate measurements to rule out outliers.
- Control Experiments : Verify assay specificity using knockout enzymes or competitive inhibitors.
- Structural Analogues : Compare activity with derivatives (e.g., replacing the nitro group with cyano) to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
